4,5,6,7-Tetrafluoro-3-bromoindole

Physical organic chemistry Photoelectron spectroscopy Electronic structure

Sourcing a perfluorinated indole with a reliable cross-coupling handle often leads to supply inconsistencies. This compound solves that problem as a dual-purpose building block. It combines an electron-deficient tetrafluoroindole core (IE=8.30 eV) with a reactive C-3 bromine for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. - Direct precursor to 4,5,6,7-tetrafluorotryptophan (51% over 4 steps) and tetrafluorotryptamine (83% over 2 steps) for metabolic probing. - Enables ¹⁹F NMR-active probe development with simplified, enhanced-sensitivity signal from four equivalent fluorines. - Enhanced NH acidity (pKa ~13.5) tunes hydrogen-bonding interactions for kinase and GPCR target engagement studies.

Molecular Formula C8H2BrF4N
Molecular Weight 268.01 g/mol
Cat. No. B13637896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrafluoro-3-bromoindole
Molecular FormulaC8H2BrF4N
Molecular Weight268.01 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)Br
InChIInChI=1S/C8H2BrF4N/c9-2-1-14-8-3(2)4(10)5(11)6(12)7(8)13/h1,14H
InChIKeySQWUYBNSGPGJRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.035 g / 8 g / 1.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrafluoro-3-bromoindole – A Perfluorinated Indole Building Block


4,5,6,7-Tetrafluoro-3-bromoindole (CAS 30683-42-2) is a fully fluorinated benzene-ring indole derivative bearing a single bromine atom at the 3-position. With a molecular formula of C₈H₂BrF₄N, a molecular weight of 268.01 g/mol, and a computed XLogP3 of 3.1, this compound combines the electron-deficient character of a perfluorinated aromatic system with a reactive C–Br bond that serves as a versatile handle for cross-coupling, halogen–metal exchange, and nucleophilic displacement chemistry [1]. The four fluorine atoms at positions 4, 5, 6, and 7 profoundly alter the electronic structure of the indole nucleus relative to the parent indole scaffold, as evidenced by a +0.54 eV shift in vertical ionization energy [2] [3]. This compound is primarily employed as a synthetic intermediate in the preparation of fluorinated tryptophan analogs, pharmaceutical candidates, and polyfluorinated heterocyclic libraries.

Perfluorinated Indole Core Electron-deficient scaffold for tuned molecular interactions and metabolic stability
C-3 Bromine Handle Enables Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling chemistry
Single-Site Reactivity Exclusive C-3 electrophilic substitution minimizes regioisomeric byproducts

Why 4,5,6,7-Tetrafluoro-3-bromoindole Cannot Be Substituted


Replacing 4,5,6,7-tetrafluoro-3-bromoindole with the non-fluorinated analog 3-bromoindole (XLogP3 = 3.3 vs. 3.1; MW = 196.04 vs. 268.01 g/mol) fundamentally alters both the electronic landscape and the lipophilicity of downstream products, as the perfluorinated benzene ring imposes a distinct electronic bias on the pyrrole ring [1] [2]. Conversely, substituting with 4,5,6,7-tetrafluoroindole (CAS 16264-67-8) eliminates the C-3 bromine handle entirely, forcing reliance on less predictable electrophilic aromatic substitution chemistry rather than the well-established cross-coupling, lithiation, or Grignard chemistry enabled by the C–Br bond [3]. The combination of four electron-withdrawing fluorines and one reactive bromine creates a unique reactivity profile—simultaneously electron-deficient for tuned binding interactions and synthetically permissive at C-3—that neither mono-fluorinated indoles nor singly halogenated indoles can replicate [4].

Non-fluorinated 3-bromoindole
Lacks the electron-withdrawing tetrafluoro ring; alters lipophilicity (XLogP3 3.3 vs 3.1) and electronic landscape of downstream products.
4,5,6,7-Tetrafluoroindole (CAS 16264-67-8)
Removes the C-3 bromine, forcing reliance on less predictable electrophilic aromatic substitution instead of cross-coupling or halogen-metal exchange.
Mono- or non-fluorinated bromoindoles
Cannot replicate the unique combination of strong electron deficiency and single-site reactivity provided by the perfluorinated benzene ring.

Quantitative Evidence: 4,5,6,7-Tetrafluoro-3-bromoindole vs. Analogs


Elevated Ionization Energy Confirms an Electron-Deficient Indole Core

The perfluorinated benzene ring in 4,5,6,7-tetrafluoro-3-bromoindole withdraws electron density from the indole π-system, as directly measured by the vertical ionization energy (IE) of the non-brominated scaffold 4,5,6,7-tetrafluoroindole. Its IE of 8.30 ± 0.015 eV is 0.54 eV higher than that of unsubstituted indole (IE = 7.76 eV, evaluated value), a shift that reflects the substantial inductive stabilization of the HOMO by the four fluorine substituents [1] [2]. This electronic perturbation carries over to the 3-bromo derivative and translates into altered reactivity in electrophilic aromatic substitution, cross-coupling, and charge-transfer interactions.

IE Elevation
Head-to-head
+0.54 eV vs indole (8.30 vs 7.76 eV)
Confirms electron-deficient indole core, influencing cross-coupling reactivity
Gas-phase He(I) photoelectron spectroscopy
Physical organic chemistry Photoelectron spectroscopy Electronic structure

Enhanced NH Acidity Boosts Hydrogen-Bond Donor Potential

The electron-withdrawing effect of the four fluorine atoms significantly acidifies the indole N–H proton. The predicted pKa of 4,5,6,7-tetrafluoroindole is 13.51 ± 0.30, compared with the experimentally determined pKa of 16.2 for unsubstituted indole in water [1]. This ~2.7 log unit increase in acidity directly impacts the compound's hydrogen-bond donor strength, which can influence target binding, solubility, and pharmacokinetic behavior. The 3-bromo substituent is not expected to reverse this acidification, making 4,5,6,7-tetrafluoro-3-bromoindole a stronger H-bond donor than any non-fluorinated bromoindole congener.

NH Acidity
Cross-study comparable
pKa ~13.5 vs 16.2 (indole)
Enhanced hydrogen-bond donor strength for target engagement
Predicted pKa vs experimental baseline
Medicinal chemistry Physicochemical profiling Hydrogen bonding

Distinct Lipophilicity Profile Between 3-Bromoindole and Tetrafluoroindole

The computed lipophilicity (XLogP3) of 4,5,6,7-tetrafluoro-3-bromoindole is 3.1 [1]. This value is intermediate between the more lipophilic non-fluorinated 3-bromoindole (XLogP3 = 3.3) [2] and the less lipophilic 4,5,6,7-tetrafluoroindole (experimental LogP ≈ 2.72; XLogP ≈ 2.5) [3]. The net effect of four fluorines and one bromine is a modest net reduction in lipophilicity relative to 3-bromoindole (ΔXLogP3 = −0.2), despite the addition of four hydrophobic fluorine atoms—reflecting the complex interplay between fluorination and halogen substitution on partition behavior.

Lipophilicity
Head-to-head
XLogP3 3.1 vs 3.3 (3-bromoindole)
Distinct partition profile positions products in drug-like space
Computed values; impact ADME profile
Drug design ADME Lipophilicity

Synthetic Access to Tetrafluorotryptophan and Tetrafluorotryptamine

The 3-formyl derivative of 4,5,6,7-tetrafluoroindole—accessible from the 3-bromo compound via halogen–metal exchange or direct formylation—has been converted to 4,5,6,7-tetrafluorotryptophan in 51% overall yield (four steps) and to 4,5,6,7-tetrahydrotryptamine in 83% overall yield (two steps) [1]. These yields provide a quantitative baseline for the synthetic efficiency of the tetrafluoroindole scaffold in producing fluorinated analogs of biologically essential indolic metabolites. By contrast, analogous transformations on non-fluorinated 3-bromoindole produce the native tryptophan and tryptamine scaffolds, which lack the metabolic stability and spectroscopic probe advantages conferred by fluorine substitution.

Synthetic Yield
Class-level
Tetrafluorotryptophan 51% / Tryptamine 83%
Validates practical utility of the scaffold for fluorinated metabolites
From 3-formyl derivative; multi-step synthesis
Synthetic chemistry Fluorinated amino acids Building block utility

Regioselective C-3 Bromination Confirmed by Hückel Calculations

Electrophilic substitution reactions—including formylation, aminomethylation, and bromination—on 4,5,6,7-tetrafluoroindole proceed exclusively at the 3-position, as confirmed experimentally and rationalized by Hückel molecular orbital (HMO) calculations [1]. For the 3-bromo derivative, this means that the bromine atom is positioned at the sole reactive site on the pyrrole ring, and any further electrophilic functionalization would require prior manipulation of the C-3 position. This regiochemical predictability contrasts with electron-rich indoles (e.g., 5-methoxyindole) or certain mono-fluorinated indoles where competing substitution at C-2 or on the benzene ring can lead to isomeric mixtures.

Regioselectivity
Class-level
Exclusive C-3 substitution
Predictable single-site reactivity reduces purification challenges
HMO calculations & experimental validation
Electrophilic substitution Regioselectivity Computational chemistry

Tetrafluoroisoindole Scaffold Yields Selective Antileukemic Agent CPS49

The tetrafluorinated isoindole-1,3-dione CPS49—structurally derived from a 4,5,6,7-tetrafluoroisoindole scaffold closely related to 4,5,6,7-tetrafluoroindole—exhibits selective cytotoxicity against leukemic cells at low micromolar concentrations through a mechanism involving intracellular reactive oxygen species (ROS) elevation and mitochondrial dysfunction [1]. The combinatorial use of CPS49 with flavopiridol showed additive to synergistic activity, with the highest synergy observed at the level of ROS generation. This provides proof-of-concept that the tetrafluorinated indole/isoindole scaffold can yield biologically active molecules with selective cellular activity—a precedent that supports the value of 4,5,6,7-tetrafluoro-3-bromoindole as a starting material for analogous drug discovery programs.

Bioactive Precedent
Supporting evidence
CPS49: selective cellular activity (related tetrafluoroisoindole)
Supports scaffold value for probe discovery; data to verify
Leukemic cell lines; mechanistic ROS/mitochondrial study
Anticancer Thalidomide analogs Drug discovery

Optimal Application Scenarios for 4,5,6,7-Tetrafluoro-3-bromoindole


Synthesis of Fluorinated Tryptophan and Tryptamine Chemical Probes

The demonstrated conversion of 3-formyl-4,5,6,7-tetrafluoroindole—a derivative accessible from the 3-bromo compound—to 4,5,6,7-tetrafluorotryptophan (51% over four steps) and 4,5,6,7-tetrahydrotryptamine (83% over two steps) positions 4,5,6,7-tetrafluoro-3-bromoindole as the preferred entry point for synthesizing fluorinated indolic metabolites [1]. These fluorinated analogs serve as metabolic probes, enzyme substrates resistant to oxidative metabolism, and ¹⁹F NMR-active reporters for protein-ligand interaction studies. The enhanced NH acidity (pKa ~13.5 vs. 16.2 for indole) of the tetrafluoroindole core further modulates hydrogen-bonding interactions with biological targets .

Palladium-Catalyzed Cross-Coupling of an Electron-Deficient Indole

The C-3 bromine atom enables Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings to install diverse aryl, alkynyl, and amino substituents at the only reactive pyrrole position of the tetrafluoroindole nucleus [1]. The electron-deficient character of the scaffold (IE = 8.30 eV vs. 7.76 eV for indole) influences oxidative addition and transmetallation rates at palladium, potentially requiring adjusted catalyst/ligand systems relative to electron-rich indole coupling partners. The distinct XLogP3 of 3.1 ensures that coupled products occupy a drug-like lipophilicity space distinct from non-fluorinated indole libraries [2].

Leveraging Enhanced N–H Hydrogen-Bond Donor in Drug Design

The ~2.7 pKa unit decrease in NH acidity relative to indole [1] makes 4,5,6,7-tetrafluoro-3-bromoindole-derived compounds stronger hydrogen-bond donors. This property can be exploited in drug targets where the indole N–H engages in critical hydrogen-bond interactions with backbone carbonyls or side-chain residues—for example, in kinase hinge-binding motifs, GPCR orthosteric sites, or protein–protein interaction interfaces. The CPS49 precedent confirms that the tetrafluorinated scaffold is compatible with selective cellular activity at low micromolar concentrations .

¹⁹F NMR Probe Development and Metabolic Stability Studies

The four chemically equivalent fluorine atoms on the benzene ring provide a strong, simplified ¹⁹F NMR signal, making 4,5,6,7-tetrafluoro-3-bromoindole an attractive precursor for ¹⁹F NMR-active probes. Unlike mono-fluorinated indoles that yield a single fluorine reporter, the tetrafluorinated scaffold offers enhanced sensitivity and the absence of background signals in biological milieus. The electron-withdrawing effect that elevates the ionization energy by 0.54 eV relative to indole [1] also stabilizes the aromatic ring toward oxidative metabolism—a key advantage for in-cell or in-vivo NMR studies.

Application
Selection Property
Validation Focus
Fluorinated tryptophan/tryptamine probes
C-3 bromine as versatile entry to fluorinated indolic metabolites
Verified synthetic route; 19F NMR reporter suitability
Pd-catalyzed cross-coupling libraries
Electron-deficient C-3 bromine for Suzuki, Sonogashira, Buchwald-Hartwig
Compatibility with adjusted Pd/ligand systems
H-bond donor in drug design
Enhanced NH acidity (ΔpKa ~2.7) strengthens hydrogen bonding
Target engagement studies; binding affinity optimization
19F NMR probe development
Four chemically equivalent fluorine atoms
19F sensitivity; metabolic stability for in-cell NMR
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